“Diethyl (3-Methylbenzyl)phosphonate” is a chemical compound with the molecular formula C12H19O3P . It’s a colorless to almost colorless clear liquid .
One potential application of this compound is in the field of organic chemistry, specifically in the hydrolysis of phosphinates and phosphonates . Phosphinic and phosphonic acids, which can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation, are useful intermediates and biologically active compounds . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
This method involves the use of bromotrimethylsilane (BTMS) for the dealkylation of phosphonate alkyl esters.
The procedure involves the reaction of a dialkyl methylphosphonate with BTMS under microwave irradiation.
The microwave-assisted BTMS (MW-BTMS) method was found to dramatically accelerate quantitative silyldealkylation compared to BTMS with conventional heating.
Phosphonate compounds, including “Diethyl (3-Methylbenzyl)phosphonate”, are biologically active organic synthetic materials derived from natural products.
Phosphonate compounds are widely used in medicine, as pesticides, surfactants, blockers, and other applications.
Diethyl (3-Methylbenzyl)phosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₉O₃P. It features a phosphonate functional group, which is characterized by the presence of a phosphorus atom bonded to three oxygen atoms, one of which is part of an alkyl or aryl group. This compound is notable for its application in various chemical syntheses and biological studies due to its unique structural properties and reactivity.
Currently, there's no scientific information available regarding a specific mechanism of action for DEMBP.
As with most organophosphorus compounds, DEMBP might exhibit some level of toxicity. However, the extent of its toxicity and other safety hazards haven't been extensively studied. It's advisable to handle DEMBP with appropriate laboratory safety protocols, including wearing gloves, eye protection, and working in a fume hood [].
Research indicates that diethyl (3-Methylbenzyl)phosphonate exhibits notable biological activities, particularly as an antimicrobial agent. Studies have shown that modifications to the phenyl ring can significantly affect cytotoxic activity against various bacterial strains. For instance, compounds derived from this phosphonate have been tested for their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC), revealing promising antimicrobial properties .
Several methods have been developed for synthesizing diethyl (3-Methylbenzyl)phosphonate:
Diethyl (3-Methylbenzyl)phosphonate has several applications across various fields:
Interaction studies involving diethyl (3-Methylbenzyl)phosphonate focus on its biological effects and mechanisms of action. Research has demonstrated that this compound interacts with bacterial membranes, influencing their permeability and potentially leading to cell death. These interactions are critical for understanding its antimicrobial properties and guiding further development of related compounds for therapeutic use .
Several compounds share structural similarities with diethyl (3-Methylbenzyl)phosphonate. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Diethyl Benzylphosphonate | Phosphonate | Lacks methyl substitution; used in similar applications. |
| Diethyl p-Toluenesulfonyloxymethylphosphonate | Phosphonate | Contains a sulfonate group; exhibits different reactivity patterns. |
| Diethyl Phenylphosphonate | Phosphonate | More straightforward structure; widely used in organic synthesis. |
| Diethyl (4-Methylbenzyl)phosphonate | Phosphonate | Similar to diethyl (3-Methylbenzyl)phosphonate but with different substitution pattern; affects biological activity. |
Diethyl (3-Methylbenzyl)phosphonate is unique due to its specific methyl substitution on the benzyl group, which influences both its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its efficacy as an antimicrobial agent while also affecting its synthetic pathways.